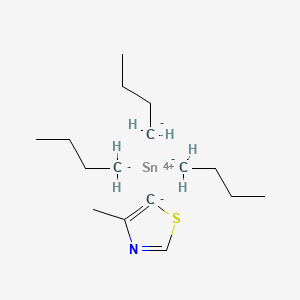
butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) is an organotin compound that features a thiazole ring substituted with a methyl group at the 4-position and a tributylstannyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) typically involves the stannylation of a thiazole precursor. One common method is the reaction of 4-methyl-5-bromo-1,3-thiazole with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to reflux in a suitable solvent like toluene or xylene .
Industrial Production Methods
While specific industrial production methods for butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannyl group reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: Such as halides or sulfonates, are commonly used in substitution reactions.
Palladium Catalysts: Essential for coupling reactions, often used with ligands to enhance reactivity.
Solvents: Toluene, xylene, or other non-polar solvents are typically used to dissolve the reactants and facilitate the reaction.
Major Products
Substitution Products: Depending on the electrophile used, various substituted thiazoles can be obtained.
Coupling Products: New carbon-carbon bonded products, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds, including pharmaceuticals.
Mecanismo De Acción
The mechanism of action of butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) in chemical reactions involves the activation of the stannyl group by a catalyst, typically palladium. The activated stannyl group can then undergo nucleophilic attack on an electrophile, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or coupling partner .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-(tributylstannyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
3-Methyl-5-(tributylstannyl)pyridine: Another pyridine derivative with a different substitution pattern.
Uniqueness
butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) is unique due to the presence of the thiazole ring, which imparts different electronic and steric properties compared to pyridine derivatives. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Propiedades
IUPAC Name |
butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTPGDBGAZQWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CC1=[C-]SC=N1.[Sn+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NSSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













